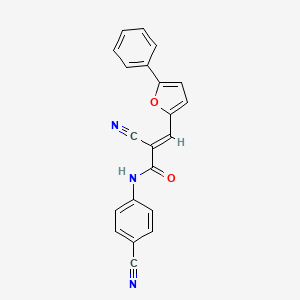![molecular formula C32H19Cl4F5N6O3 B5509948 1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)
1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules like the one often involves multiple steps, including the formation of intermediate compounds, and the use of specific reagents and catalysts to promote the desired reactions. For instance, the synthesis of similar compounds, such as chloro-derivatives of indazolo[2,3-a][3,1]benzoxazin-5-one and indazolo-[2,1-a]indazole-6,12-dione, involves the treatment of specific dicarboxylic acids with phosphorus pentachloride in reactions that yield multiple products through processes like the Freundler reaction (Lindsey, 1972).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, heteroatoms, and substituents, contributing to its complexity. X-ray diffraction techniques are commonly employed to determine the precise structure, including the configuration of atoms and the geometry of the molecule. Studies on similar molecules, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, have been characterized using X-ray diffraction along with IR, 1H NMR, and 13C NMR techniques to elucidate their structural features (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups and the molecular structure. For example, ene reactions of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione demonstrate how specific functional groups participate in reactions to yield monoene and polyaddition products (Klimova et al., 2002). These reactions highlight the potential for diverse chemical transformations involving the compound .
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Crystallography studies, such as those conducted on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, provide insights into the solid-state structures and the importance of specific molecular interactions (De Souza et al., 2015).
Scientific Research Applications
Antifungal and Antimicrobial Properties
Compounds belonging to the 1,2,4-triazole class have been synthesized and characterized for their potential antifungal properties. The physicochemical properties such as solubility in various solvents and thermodynamic parameters of solubility and transfer processes suggest their potential application in biological systems, indicating a preference for lipophilic delivery pathways (Volkova, Levshin, & Perlovich, 2020). Additionally, compounds with fused 1,2,4-triazine derivatives have been synthesized and screened for their antimicrobial and antitumor activity, showcasing the versatility of these molecules in therapeutic applications (Abd El-Moneim et al., 2015).
Physicochemical Studies
Research on chloro-derivatives of indazoles and triazoles has contributed to understanding the chemical behavior and spectroscopic examination of these compounds, providing foundational knowledge for further applications in drug design and material science (Lindsey, 1972; Collins, Hughes, & Johnson, 1999).
Corrosion Inhibition
The triazole derivatives have also been investigated for their potential inhibitory activity against the acidic corrosion of steels. Studies involving the synthesis of 1,2,3-triazole derivatives of uracil and thymine and their corrosion inhibiting properties highlight the application of these compounds in protecting metals in industrial applications (Negrón-Silva et al., 2013).
Material Science and Photoluminescence
Further, triazole and indazole derivatives are being explored in material science, particularly in the development of high quantum efficiency luminescent materials. Such compounds are synthesized and characterized for their photoluminescence properties, indicating potential applications in optoelectronic devices and sensors (Bhat & Iftikhar, 2019).
properties
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19Cl4F5N6O3/c33-14-5-4-12(18(35)9-14)8-13-2-1-3-17-26(13)43-47(28(17)16-7-6-15(34)10-19(16)36)20(48)11-45-30-27(42-44-45)31(49)46(32(30)50)29-24(40)22(38)21(37)23(39)25(29)41/h4-10,17,27-28,30H,1-3,11H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBIUFIQJMASZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Cl4F5N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)



![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)
![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)